molecular formula C11H18N4O3S3 B4980849 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4980849
M. Wt: 350.5 g/mol
InChI Key: JFRYOKCJWSRAGB-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and sulfonyl and carboxamide functional groups, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S3/c1-3-19-11-14-13-10(20-11)12-9(16)8-4-6-15(7-5-8)21(2,17)18/h8H,3-7H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRYOKCJWSRAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole ring.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced by reacting the piperidine derivative with methanesulfonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the thiadiazole ring may interact with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-4-carboxamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)morpholine-4-carboxamide

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the thiadiazole and piperidine rings, along with the ethylthio and methylsulfonyl groups, allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

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